CID 156595053
Description
Oscillatoxins are polyketide-derived metabolites originally identified in marine cyanobacteria, characterized by their complex macrocyclic structures and functional groups that influence their interactions with biological targets.
Properties
Molecular Formula |
C11H17N5NaO11P2 |
|---|---|
Molecular Weight |
480.22 g/mol |
InChI |
InChI=1S/C11H17N5O11P2.Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22;/h3-7,10,17-18H,2H2,1H3,(H4-,12,14,19,20,21,22,23,24);/t4-,5?,6-,7-,10-;/m1./s1 |
InChI Key |
DHZLQTCPGCCXRT-YQWOUVSTSA-N |
Isomeric SMILES |
C[N+]1=CN(C2=NC(=N)NC(=O)C21)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)O)O)O.[Na] |
Canonical SMILES |
C[N+]1=CN(C2=NC(=N)NC(=O)C21)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)O)O)O.[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 156595053 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 156595053 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in studies involving biological pathways and mechanisms.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of CID 156595053 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of CID 156595053 can be contextualized by comparing it to closely related oscillatoxin derivatives and other compounds with analogous frameworks. Below is a comparative analysis based on PubChem data and structural overlays from the evidence:
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Findings :
Structural Similarities: this compound shares a macrocyclic core with oscillatoxin E (CID 156582093) and F (CID 156582092), as shown in Figure 1 of . These compounds exhibit conserved steroid-like frameworks but differ in side-chain modifications (e.g., methyl or sulfate groups), which influence their physicochemical properties and target interactions . Unlike bile acids like taurocholic acid (CID 6675), oscillatoxin derivatives lack conjugated amino acids (e.g., taurine) but retain hydroxyl groups critical for hydrogen bonding .
Betulinic acid (CID 64971), a structurally distinct triterpenoid, demonstrates broad bioactivity (e.g., anticancer effects) due to its carboxyl group, a feature absent in oscillatoxins .
Methodological Insights :
- highlights the use of 3D structural overlays to compare substrates and inhibitors (e.g., DHEAS, TC, TLC), a technique applicable to oscillatoxin derivatives for analyzing binding conformations .
Q & A
How to formulate a focused research question for studying CID 156595053?
A well-structured research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time). Begin by identifying gaps in existing literature (e.g., metabolic pathways or toxicity profiles of CID 15659503). Narrow the scope using measurable variables, such as dose-response relationships or molecular interactions. For example: "How does CID 15659503 modulate [specific receptor/enzyme] in [cell type/organism], and how does this compare to structurally analogous compounds?" Test the question’s feasibility by evaluating resource availability and methodological constraints .
| FINER Criteria | Application Example |
|---|---|
| Feasible | Access to validated assays for receptor binding. |
| Novel | Investigating understudied off-target effects. |
| Relevant | Contribution to pharmacological mechanism databases. |
Q. What methodological considerations are essential for designing experiments with CID 15659503?
Prioritize variables (e.g., concentration ranges, solvent compatibility) and controls (positive/negative controls for assay validation). Use factorial designs to test interactions between variables (e.g., temperature, pH). For in vitro studies, ensure cell line authenticity and passage number documentation. Reference established protocols from repositories like PubChem or ChEMBL for synthesis and characterization .
Q. How to conduct a systematic literature review for CID 15659503?
Use keyword combinations (e.g., "CID 15659503 AND pharmacokinetics") across databases (PubMed, SciFinder). Screen abstracts for relevance, prioritizing peer-reviewed journals. Extract data into a standardized template (e.g., compound properties, assay conditions) and assess study quality via tools like PRISMA. Document contradictions in reported bioactivity for further analysis .
Advanced Research Questions
Q. How to address contradictory findings in studies involving CID 15659503?
Perform a root-cause analysis using the following steps:
- Identify discrepancies : Compare experimental conditions (e.g., assay sensitivity, purity verification methods).
- Triangulate data : Validate results via orthogonal techniques (e.g., SPR vs. ITC for binding affinity).
- Assess biases : Evaluate funding sources or methodological limitations in conflicting studies. For computational studies, verify forcefield parameters or docking algorithms used .
| Common Contradiction Sources | Resolution Strategies |
|---|---|
| Variability in compound purity | HPLC-MS validation. |
| Species-specific responses | Cross-test in multiple models. |
Q. What strategies ensure reproducibility in synthesizing and characterizing CID 15659503?
Adhere to COSHH guidelines and document synthesis steps exhaustively (e.g., reaction time, catalyst ratios). Provide raw spectral data (NMR, HRMS) in supplementary materials. Use open-source tools like NMReDATA for spectral annotation. For crystallography, deposit CIF files in public repositories .
Q. How to integrate multi-omics data when studying CID 15659503’s mechanisms?
Combine transcriptomic, proteomic, and metabolomic datasets using pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply machine learning models (e.g., random forests) to identify biomarkers or synergistic pathways. Validate hypotheses via CRISPR-Cas9 knockouts or siRNA silencing .
| Data Integration Framework | Application |
|---|---|
| Network pharmacology | Map target-pathway-disease interactions. |
| Systems biology modeling | Predict off-target effects at scale. |
Q. How to optimize computational models for predicting CID 15659503’s ADMET properties?
Validate QSAR models with external datasets (e.g., ChEMBL, Tox21). Calibrate parameters using Bayesian optimization or grid searches. Cross-check predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Data Management & Ethical Compliance
Q. What ethical guidelines apply to studies involving CID 15659503 in animal/human models?
Follow ARRIVE (animal studies) or IRB (human trials) protocols. For in vivo work, justify sample sizes via power analysis and minimize suffering via humane endpoints. Disclose conflicts of interest and funding sources in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
